molecular formula C27H23BrN4O4 B11440575 N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B11440575
M. Wt: 547.4 g/mol
InChI Key: LSGUGCXWXKTHAS-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a multifunctional structure. The quinazoline core (a bicyclic system with nitrogen atoms at positions 1, 3, and 4) is substituted with:

  • A prop-2-enyl (allyl) group at position 3, which may influence steric interactions and metabolic stability.
  • A 2-(4-bromoanilino)-2-oxoethyl chain at position 1, introducing a brominated aromatic moiety that could modulate electronic properties and receptor binding.
  • A carboxamide group at position 7, contributing to hydrogen-bonding interactions with biological targets.

Quinazoline derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects.

Properties

Molecular Formula

C27H23BrN4O4

Molecular Weight

547.4 g/mol

IUPAC Name

N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C27H23BrN4O4/c1-2-14-31-26(35)22-13-8-19(25(34)29-16-18-6-4-3-5-7-18)15-23(22)32(27(31)36)17-24(33)30-21-11-9-20(28)10-12-21/h2-13,15H,1,14,16-17H2,(H,29,34)(H,30,33)

InChI Key

LSGUGCXWXKTHAS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The introduction of the bromophenyl group can be achieved through a nucleophilic substitution reaction using 4-bromobenzyl chloride. The carbamoyl group is introduced via a reaction with isocyanates, and the prop-2-en-1-yl group can be added through an alkylation reaction using allyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular pathways. Its functional groups can be modified to create probes or inhibitors for specific biological targets.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The bromophenyl and carbamoyl groups play a crucial role in these interactions, as they can form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on molecular features, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/EC50 Reference
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide Quinazoline Benzyl, prop-2-enyl, 4-bromoanilino, carboxamide 546.39* Data not reported -
4-Bromo-N-[2-[2-(4-bromoanilino)-2-oxoethyl]-6-methyl-3-oxopyridazin-4-yl]benzamide Pyridazine 4-Bromoanilino, benzamide, methyl 503.24 EC50 ~50,000 nM (FPR1)
N-(2-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylacrylamide Benzothiazole 4-Bromoanilino, sulfanyl, acrylamide 524.45 Data not reported
2-Aryl-4-benzyl-1,3-oxazole derivatives (e.g., 4-benzyl-1,3-oxazol-5(4H)-one) 1,3-Oxazole Benzyl, 4-bromophenyl sulfonyl, keto tautomer ~300–400 (varies) Cytotoxic (Daphnia magna)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Diethyl carboxamide, 4-methoxyphenoxy 337.43 Synthetic yield: 78%

*Calculated based on molecular formula C₂₄H₂₀BrN₃O₄.

Key Observations

Structural Diversity: The target quinazoline derivative distinguishes itself with a brominated anilino group and allyl substitution, features absent in cyclopropane- or oxazole-based analogs . Compared to the pyridazine-based compound (EC50 ~50,000 nM), the quinazoline core may offer enhanced steric flexibility for target engagement .

Biological Activity: The 4-bromoanilino moiety is shared with the pyridazine and benzothiazole derivatives, but only the pyridazine compound has reported activity (low FPR1 affinity). This suggests that core structure significantly impacts efficacy . The 1,3-oxazole derivatives exhibit cytotoxicity in Daphnia magna assays, but the quinazoline compound’s biological profile remains uncharacterized .

Synthetic Considerations: The allyl group in the target compound may introduce challenges in regioselective synthesis compared to the methoxyphenoxy-substituted cyclopropane, which was synthesized in 78% yield via a straightforward procedure .

Table 2: Substituent Impact on Properties

Substituent Role in Target Compound Comparison to Analogs
4-Bromoanilino Halogen bonding, steric bulk Shared with pyridazine/benzothiazole compounds but absent in oxazole/cyclopropanes .
Prop-2-enyl (allyl) Potential metabolic liability Unique to quinazoline derivative; may increase reactivity compared to stable groups.
Carboxamide Hydrogen-bond donor/acceptor Common in all compared compounds; critical for target interactions.

Biological Activity

N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H20BrN3O3
  • Molecular Weight : 444.32 g/mol

Structure

The compound features a quinazoline core, which is known for its diverse pharmacological activities. The presence of the bromoaniline and benzyl groups contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The compound may interact with:

  • Kinases : Inhibiting kinase activity can disrupt cancer cell proliferation.
  • Receptors : Binding to specific receptors may alter cellular responses and promote apoptosis in malignant cells.

Therapeutic Applications

Research indicates that this compound holds promise in treating various conditions:

  • Cancer : Preliminary studies suggest it may exhibit anti-tumor effects by inducing apoptosis in cancer cells.
  • Inflammation : Potential anti-inflammatory properties have been noted, making it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar quinazoline derivatives. The results indicated that compounds with a quinazoline structure could significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of substituent groups in enhancing biological activity .

Study 2: Inhibition of Kinase Activity

Another research article focused on the inhibition of specific kinases by quinazoline derivatives. The findings showed that modifications on the quinazoline ring could lead to increased selectivity for certain kinases associated with cancer progression. This suggests that this compound might also possess selective kinase inhibitory properties.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines
Kinase InhibitionSelectively inhibits specific kinases involved in tumor growth
Anti-inflammatoryPotential modulation of inflammatory pathways

Q & A

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Amide CouplingDCC, DMAP, DCM, RT75
Quinazoline FormationAcOH, reflux68
Prop-2-enyl AdditionK2CO3, DMF, 80°C72

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular structure and conformation?

Answer:

  • SHELX workflows : SHELXL refines crystallographic data, resolving phase problems via direct methods (SHELXS) and optimizing geometric parameters .
  • Handling challenges : Low-temperature data collection reduces thermal motion artifacts. SHELXL's robustness with twinned data ensures accurate refinement for complex structures .
  • Validation : R-factor analysis and electron density maps validate hydrogen bonding and stereochemistry .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

  • NMR (1H/13C) : Confirms substituent positions (e.g., prop-2-enyl protons at δ 5.2–5.8 ppm) and carboxamide carbonyls (δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Answer:

  • Standardized assays : Use MTT or SRB assays with matched incubation times and cell densities .
  • Design of Experiments (DoE) : Identify variables (e.g., serum concentration, exposure time) using factorial design .
  • Mechanistic studies : Probe cell-line-specific factors (e.g., efflux pumps via ABC transporter inhibitors) .

Advanced: What computational strategies predict the compound’s reactivity and biological interactions?

Answer:

  • Density Functional Theory (DFT) : Models electrophilic sites (e.g., acryl group’s susceptibility to Michael additions) .
  • Molecular docking : Simulates binding to kinase ATP pockets (e.g., VEGFR-2) using AutoDock Vina .
  • Molecular Dynamics (MD) : Assesses stability of protein-ligand complexes over 100-ns simulations .

Basic: What functional groups dominate reactivity, and how do they influence chemical transformations?

Answer:

  • Quinazoline-2,4-dione : Participates in hydrogen bonding with biological targets .
  • Prop-2-enyl group : Undergoes [2+2] cycloaddition or radical polymerization under UV light .
  • Benzyl carboxamide : Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .

Advanced: How can flow chemistry improve scalability and safety in synthesis?

Answer:

  • Continuous flow reactors : Enhance heat dissipation for exothermic steps (e.g., acryl group additions) .
  • On-line analytics : Integrate FTIR or UV sensors for real-time monitoring of intermediates .
  • Case study : Omura-Sharma-Swern oxidation in flow reduces hazardous reagent handling .

Basic: What in vitro assays are appropriate for initial pharmacological evaluation?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assay for tyrosine kinase inhibition profiling .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor binding : Radioligand displacement assays (e.g., EGFR or PARP targets) .

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